molecular formula C11H14O3 B1442406 2-Ethyl-4-methoxy-3-methylbenzoic acid CAS No. 1181770-76-2

2-Ethyl-4-methoxy-3-methylbenzoic acid

Cat. No. B1442406
M. Wt: 194.23 g/mol
InChI Key: OLTLAARDTZTCBG-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methoxy-3-methylbenzoic acid” is a chemical compound with the CAS Number: 1181770-76-2 . It has a molecular weight of 194.23 . It is a solid at room temperature and is stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
    • Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
    • Results : Indole derivatives show various biologically vital properties. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • 3-Methoxy-2-methylbenzoic acid

    • Field : Organic Chemistry
    • Application : This compound is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
    • Results : The compound is used in the asymmetric reduction of prochiral ketones. Other applications include the enantioselective synthesis of -hydroxy acids, -amino acids .
  • Synthesis of Y (III) and Lanthanides (III)

    • Field : Inorganic Chemistry
    • Application : 4-Methoxy-2-methylbenzoic acid may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
    • Results : The compound is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
  • Synthesis of Hydrazide and Bromo Compound

    • Field : Organic Chemistry
    • Application : It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .
    • Results : The compound is used in the synthesis of 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .
  • Asymmetric Reduction of Prochiral Ketones

    • Field : Organic Chemistry
    • Application : 3-Methoxy-2-methylbenzoic acid is used in the asymmetric reduction of prochiral ketones .
    • Results : The compound is used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone .
  • Enantioselective Synthesis

    • Field : Organic Chemistry
    • Application : Other applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols and propargyl alcohols .
    • Results : The compound is used in various enantioselective syntheses .

Safety And Hazards

The safety information available indicates that “2-Ethyl-4-methoxy-3-methylbenzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to keep the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-ethyl-4-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTLAARDTZTCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methoxy-3-methylbenzoic acid

Synthesis routes and methods I

Procedure details

2.50 g of 4-methoxy-2,3-dimethylbenzoic acid (G1) are dissolved in 160 ml of tetrahydrofuran under a nitrogen atmosphere and cooled to (−) 78° C. 11.5 ml of sec-BuLi are subsequently added dropwise at such a rate that the temperature of the reaction solution does not exceed (−) 65° C. When the addition is complete, the reddish reaction solution is stirred for a further 30 min with cooling. 3.59 ml of methyl iodide are then slowly added drop-wise. The cooling is subsequently removed, and the mixture is stirred for 1 h. For work-up, 160 ml of water are carefully added. The solution is subsequently extracted twice with 130 ml of ethyl acetate each time. The aqueous phase is cooled in an ice bath with stirring, acidified using 1.0 M HCl and filtered after 30 min. The filter cake is rinsed with cold water and subsequently recrystallised from 2-propanol. The crystals are filtered off with suction and dried for 2 h at 70° C. in vacuo, giving 1.90 g of the title compound as a colourless, crystalline solid having a melting point of 176.7° C.; MS: 194.2 (M+); TLC: Rf=0.29 (diethyl ether/petroleum ether 1:1 parts by volume).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.59 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20.0 g of 4-methoxy-2,3-dimethylbenzoic acid (C1) are dissolved in one litre of tetrahydrofuran in a dry nitrogen atmosphere and subsequently cooled to −78° C. 300 ml of sec-butyllithium (1.4 M in cyclohexane) are then added dropwise to give a red solution. The red solution is stirred at −78° C. for a further hour. 34.5 ml of methyl iodide are then added, and the resultant suspension is stirred for one hour without cooling. 300 ml of water are subsequently added, and the solution is extracted, using ethyl acetate, twice with 300 ml of ethyl acetate each time. The aqueous phase is subsequently filtered, the filtrate is cooled in an ice bath, adjusted to pH 1 by addition of hydrochloric acid (3.0 M) and stirred for a further 30 minutes. The suspension is then filtered and washed with water. The filter cake is dried at 110° C. in vacuo, giving 20.9 g of the title compound as colourless solid having a melting point of 180° C. (MS: 195.2 (MH+)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
34.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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